molecular formula C23H29N5O5 B11184925 ethyl 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate

ethyl 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate

Cat. No.: B11184925
M. Wt: 455.5 g/mol
InChI Key: VFGMFYZTPRHHIE-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE is a complex organic compound that features a piperazine ring, a pyridazine ring, and various functional groups

Preparation Methods

The synthesis of ETHYL 2-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylpiperazine with an appropriate alkylating agent to form the desired piperazine derivative.

    Cyclization: The piperazine derivative undergoes cyclization with a suitable dicarbonyl compound to form the pyridazine ring.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

ETHYL 2-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 2-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Pharmacology: Research focuses on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

ETHYL 2-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE can be compared with other similar compounds, such as:

These compounds share structural similarities, such as the presence of a piperazine ring and various functional groups

Properties

Molecular Formula

C23H29N5O5

Molecular Weight

455.5 g/mol

IUPAC Name

ethyl 2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-3-oxo-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate

InChI

InChI=1S/C23H29N5O5/c1-3-33-23(31)27-9-8-18-17(15-27)14-21(29)28(24-18)16-22(30)26-12-10-25(11-13-26)19-6-4-5-7-20(19)32-2/h4-7,14H,3,8-13,15-16H2,1-2H3

InChI Key

VFGMFYZTPRHHIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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